Cas no 1023558-35-1 (((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile)
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- ((2-BENZOTHIAZOL-2-YLTHIO-5-NITROPHENYL)METHYLENE)METHANE-1,1-DICARBONITRILE
- 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene}propanedinitrile
- ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile
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- MDL: MFCD00171052
- Inchi: 1S/C17H8N4O2S2/c18-9-11(10-19)7-12-8-13(21(22)23)5-6-15(12)24-17-20-14-3-1-2-4-16(14)25-17/h1-8H
- InChI Key: GQXYVSSPOKKSNA-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2S1)C1C=CC(=CC=1/C=C(\C#N)/C#N)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 626
- XLogP3: 4.7
- Topological Polar Surface Area: 160
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161085-1 g |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile |
1023558-35-1 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB161085-5 g |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile |
1023558-35-1 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB161085-10 g |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile |
1023558-35-1 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB161085-1g |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile; . |
1023558-35-1 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB161085-5g |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile; . |
1023558-35-1 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB161085-10g |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile; . |
1023558-35-1 | 10g |
€482.50 | 2024-06-10 |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile Suppliers
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile
Comprehensive Analysis of ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile (CAS No. 1023558-35-1)
The compound ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile, identified by its CAS No. 1023558-35-1, is a highly specialized chemical entity with significant applications in advanced material science and organic synthesis. Its unique molecular structure, featuring a benzothiazole core and nitrophenyl moiety, makes it a subject of interest for researchers exploring novel functional materials. The presence of both thioether and dicarbonitrile groups further enhances its reactivity, enabling diverse derivatization pathways.
In recent years, the demand for high-performance organic compounds has surged, driven by innovations in optoelectronics, pharmaceutical intermediates, and agrochemical formulations. This compound’s electron-withdrawing properties, attributed to the nitro group, position it as a potential candidate for nonlinear optical materials (NLOs). Such materials are critical for next-generation photonic devices, a topic frequently searched in scientific databases and AI-driven research platforms.
Synthetic methodologies for CAS 1023558-35-1 often involve multistep condensation reactions, with emphasis on yield optimization and purity control—key concerns for industrial-scale production. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize its structural integrity. Researchers also investigate its thermal stability and solubility profiles, which are crucial for formulation compatibility in end-use applications.
Environmental and regulatory considerations are increasingly shaping the discourse around specialty chemicals. While 1023558-35-1 is not classified as hazardous under major regulatory frameworks, its biodegradability and eco-toxicity profiles remain under scrutiny. This aligns with growing public interest in green chemistry and sustainable synthesis, as reflected in trending search queries on platforms like Google Scholar and PubMed.
From a commercial perspective, ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is primarily supplied by fine chemical manufacturers catering to R&D institutions. Its pricing and availability are influenced by factors such as raw material sourcing and patent landscapes. For buyers, verifying supplier credentials and certificates of analysis (CoA) is essential—a practice often highlighted in industry forums and procurement guides.
Future research directions may explore its utility in molecular electronics or as a ligand precursor for catalytic systems. Collaborative studies between academia and industry could unlock further value, particularly in addressing scalability challenges. As AI-assisted drug discovery gains traction, compounds like CAS 1023558-35-1 may also find roles in virtual screening libraries, another hot topic in computational chemistry circles.
In summary, 1023558-35-1 exemplifies the intersection of structural complexity and functional versatility in modern chemistry. Its study not only advances fundamental knowledge but also responds to real-world demands for innovative materials—a duality that ensures its relevance in both scientific literature and industrial pipelines.
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